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Compound of Interest

Compound Name: N-(2-Carboxyphenyl)Phthalimide

Cat. No.: B1295974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-phenyl phthalimide derivatives have garnered significant attention in medicinal chemistry due

to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and

anticancer properties.[1] Molecular docking studies have been instrumental in elucidating the

potential mechanisms of action and in the rational design of novel, more potent analogues. This

guide provides a comparative overview of docking studies performed on N-phenyl phthalimide

derivatives against various biological targets, supported by quantitative data and detailed

experimental protocols.

Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities and docking scores of various N-phenyl

phthalimide derivatives against key therapeutic targets, as reported in different studies. Lower

binding energy values generally indicate a more favorable interaction between the ligand and

the target protein.

Table 1: Anticancer Targets
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Derivativ
e

Target
Protein

PDB ID
Binding
Energy
(kcal/mol)

Referenc
e Ligand

Binding
Energy
(kcal/mol)

Referenc
e

P7 (5-

hydroxy-4-

oxo-2-

phenyl-4H-

chromen-7-

yl 2-(1,3-

dioxoisoind

olin-2-yl)

acetate)

TGF-β

(ALK5)
1RW8 -12.28

Capecitabi

ne
-6.95 [2][3]

P4
TGF-β

(ALK5)
1RW8 -11.42

Capecitabi

ne
-6.95 [2][3]

P10
TGF-β

(ALK5)
1RW8 -8.99

Capecitabi

ne
-6.95 [2][3]

P11
TGF-β

(ALK5)
1RW8 -7.50

Capecitabi

ne
-6.95 [2]

P2
TGF-β

(ALK5)
1RW8 -7.22

Capecitabi

ne
-6.95 [2]

Compound

4
VEGFR-2 - - - - [4][5]

Naphthalim

ide

derivative

5c

- -

IC50: 2.74

µM (HepG-

2), 3.93 µM

(MCF-7)

- - [6]

Naphthalim

ide

derivative

C1

DNA -

IC50: 1.7

µM (MCF-

7), 6.2 µM

(SKOV3),

9.5 µM

(A549)

- - [7]
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Table 2: Anti-inflammatory Targets

Derivative
Target
Protein

Binding
Energy
(kcal/mol)

Reference
Ligand

Binding
Energy
(kcal/mol)

Reference

4-(N'-{1-[4-

(1,3-Dioxo-

1,3-dihydro-

isoindol-2-yl)-

phenyl]-

ethylidene}-

hydrazino)-

benzenesulfo

namide (17c)

COX-2 -17.89 Celecoxib -17.27 [8]

LASSBio 468

(a sulfonyl-

thiomorpholin

e derivative)

-

ED50 = 2.5

mg/kg (LPS-

induced

neutrophil

recruitment)

- - [1][9]

Table 3: Antimicrobial Targets

Derivative
Target
Protein

Binding
Energy/Sco
re

Reference
Ligand

Binding
Energy/Sco
re

Reference

Phthalimide

aryl ester 3b

50S

ribosomal

subunit

-92.69
Chloramphen

icol
- [10][11]

Phthalimide

aryl ester 3b
CYP51 - - - [10][11]

Compound 4
E. coli DNA

gyrase B
- - - [4][5]

Compounds

2b and 3a

GlcN-6-P

synthase
- - - [12]
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Table 4: Other Targets

Derivative
Target
Protein

Binding
Energy
(kcal/mol)

Reference
Ligand

Binding
Energy
(kcal/mol)

Reference

Compound

15

Voltage-gated

sodium

channel

(NaV1.2)

-6.09 - - [13]

Compound

13

Voltage-gated

sodium

channel

(NaV1.2)

-5.88 Phenytoin -5.83 [13]

Compound

11

HIV-1

Reverse

Transcriptase

- Nevirapine - [14]

Compound

25

HIV-1

Reverse

Transcriptase

- Nevirapine - [14]

Compound

29

HIV-1

Reverse

Transcriptase

- Nevirapine - [14]

Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the interpretation and

replication of the results. Below are detailed protocols from selected studies.

Protocol 1: Docking of N-Phthalimide Derivatives
against TGF-β (ALK5)[2]

Software: AutoDock 4.2

Target Protein Preparation: The three-dimensional structure of the TGF-β protein (PDB ID:

1RW8) was used as the receptor.
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Ligand Preparation: The N-substituted isoindoline-1,3-dione derivatives were built and

optimized using the M06 meta-GGA hybrid functional with a polarized 6-311G(d,p) basis set.

Docking Procedure: All docking experiments were performed with default parameters. The

model of ATP and the ALK5 channel open pore was employed as the receptor.

Protocol 2: Docking of Phthalimide Derivatives against
Voltage-Gated Sodium Channels[13]

Software: AUTODOCK 4.2

Ligand Preparation: Chemical structures were designed using the HYPERCHEM program.

Conformational studies were performed through semi-empirical molecular orbital calculations

followed by the PM3 force field until the root mean square (RMS) gradient was 0.01 kcal/mol.

The global minimum energy conformer was used for docking.

Docking Procedure: A model of the open pore of the NaV1.2 channel was used for the

docking study. The ligands were docked into the channel's inner pore.

Protocol 3: Docking of Phthalimide Derivatives against
HIV-1 Reverse Transcriptase[14]

Software: AutoDock

Target Proteins: Six X-ray crystal structures of wild-type HIV-1 RT were used (e.g., 3HVT,

1VRT, 1FK9).

Docking Procedure: 100 independent docking runs were performed for each ligand against

the HIV-1 RT structures.

Protocol 4: Docking of Phthalimide and N-
Phthaloylglycine Esters against Antimicrobial
Targets[15]

Software: Molegro Virtual Docker (MVD) 6.0
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Target Proteins: The 3D structures of the 50S ribosomal subunit (PDB ID: 1NJI) and sterol

14-alpha demethylase (CYP51) were retrieved from the Protein Data Bank.

Active Site Coordinates (1NJI): x = 50.3, y = 60.3, z = 70.1

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by N-phenyl phthalimide

derivatives and a general workflow for molecular docking studies.
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General Workflow for Molecular Docking Studies
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Caption: A generalized workflow for in silico molecular docking studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1295974?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of TGF-β Signaling Pathway
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Caption: Inhibition of the TGF-β signaling pathway by N-phenyl phthalimide derivatives.
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Inhibition of the COX-2 Inflammatory Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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